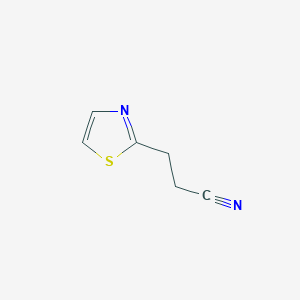

3-(Thiazol-2-yl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2S/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFZXLFQMGLRKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Thiazol 2 Yl Propanenitrile and Its Derivatives

Established Synthetic Pathways for the Core Structure

The direct synthesis of 3-(thiazol-2-yl)propanenitrile can be approached through several established methods in heterocyclic chemistry. One common strategy involves the nucleophilic substitution of a leaving group on a thiazole (B1198619) ring with a propanenitrile synthon. For instance, the reaction of 2-halothiazole with a suitable three-carbon nitrile-containing nucleophile can yield the desired product.

Alternatively, the construction of the thiazole ring onto a pre-existing propanenitrile backbone can be achieved. The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring. nanobioletters.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. While a direct application to 3-(thiazol-2-yl)propanenitrile would require a specialized starting material, the principle of the Hantzsch synthesis remains a cornerstone in the preparation of thiazole derivatives. nanobioletters.com

A plausible synthetic route to 3-(thiazol-2-yl)propanenitrile is outlined below:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Thioacetamide (B46855), 3-bromo-1,1,1-triethoxypropane | Heat | 2-(2,2-diethoxyethyl)thiazole |

| 2 | 2-(2,2-diethoxyethyl)thiazole | Acidic hydrolysis | 2-thiazolylacetaldehyde |

| 3 | 2-thiazolylacetaldehyde, Diethyl cyanomethylphosphonate | Base (e.g., NaH) | 3-(Thiazol-2-yl)acrylonitrile |

| 4 | 3-(Thiazol-2-yl)acrylonitrile | Reduction (e.g., NaBH4) | 3-(Thiazol-2-yl)propanenitrile |

Diversification through Analogous Synthesis Approaches

Synthetic Strategies for 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile (B121786)

The synthesis of β-ketonitriles such as 3-oxo-3-(1,3-thiazol-2-yl)propanenitrile can be effectively achieved through a Claisen-type condensation reaction. This approach involves the reaction of a thiazolyl ester with acetonitrile (B52724) in the presence of a strong base. For example, ethyl 2-thiazolecarboxylate can be treated with acetonitrile and a base like sodium hydride to yield the target compound. researchgate.net

An alternative strategy involves the reaction of a thiazole derivative with a cyanoacetic acid equivalent. For instance, the synthesis of 2-(benzo[d]thiazol-2-yl)-3-oxo-3-arylpropanenitriles has been reported, providing a template for the synthesis of related structures. advancechemjournal.com

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl 2-thiazolecarboxylate | Acetonitrile | Sodium Hydride | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile |

| 2-Acetylthiazole | Ethyl cyanoacetate (B8463686) | Sodium Ethoxide | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile |

Stereoselective and Chemoenzymatic Preparations of Chiral Thiazolyl-Propanenitriles

The development of stereoselective and chemoenzymatic methods for the synthesis of chiral thiazolyl-propanenitriles is of great interest for pharmaceutical applications. rjpbr.com Chemoenzymatic approaches often utilize enzymes for key stereoselective transformations, offering high enantiopurity under mild reaction conditions. nih.govfrontiersin.orgnih.govnih.gov

One potential strategy involves the enzymatic resolution of a racemic mixture of a chiral thiazolyl-propanenitrile precursor. Lipases are commonly employed for the kinetic resolution of racemic alcohols and esters, which can be precursors to the desired chiral nitriles. beilstein-journals.org

Another approach is the asymmetric synthesis of a chiral intermediate that can then be converted to the target molecule. For example, the stereoselective reduction of a carbonyl group in a thiazole-containing β-ketonitrile can yield a chiral β-hydroxynitrile, which is a versatile intermediate.

| Method | Enzyme/Catalyst | Substrate | Product |

| Kinetic Resolution | Lipase (e.g., Novozym 435) | Racemic 3-hydroxy-3-(thiazol-2-yl)propanenitrile | Enantioenriched 3-hydroxy-3-(thiazol-2-yl)propanenitrile and its acetate |

| Asymmetric Reduction | Chiral Ruthenium Complex | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | Enantioenriched 3-hydroxy-3-(thiazol-2-yl)propanenitrile |

| Chemoenzymatic Synthesis | Vanillyl Alcohol Oxidases | 4-Hydroxybenzaldehydes, aminothiols | 2-Aryl thiazolines |

Formation of Functionalized Thiazolylpropanenitriles via Nitrile Addition Reactions

Nitrile addition reactions provide a powerful tool for the functionalization of the propanenitrile side chain of 3-(thiazol-2-yl)propanenitrile. chemistrysteps.comresearchgate.net The nitrile group can undergo nucleophilic addition with various reagents to introduce new functional groups. organic-chemistry.org

For instance, the reaction of 3-(thiazol-2-yl)propanenitrile with Grignard reagents can lead to the formation of ketones after hydrolysis of the intermediate imine. Furthermore, Michael addition reactions can be employed to add the thiazolylpropanenitrile moiety to α,β-unsaturated compounds. The reaction of 3-oxo-3-phenylpropanenitrile with linear conjugated enynones has been shown to proceed via a regioselective Michael addition. mdpi.com

A study on the reaction of [4-oxo-4-(3,4,5-trimethoxy-benzylidene)-4-dihydro-thiazol-2-yl]-acetonitrile with various nucleophiles, including malononitrile, demonstrates the utility of nitrile addition reactions for creating more complex thiazole derivatives. derpharmachemica.com

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Grignard Reaction | 3-(Thiazol-2-yl)propanenitrile, Phenylmagnesium bromide | Diethyl ether, then H3O+ | 1-Phenyl-3-(thiazol-2-yl)propan-1-one |

| Michael Addition | 3-(Thiazol-2-yl)propanenitrile, Methyl acrylate | Base (e.g., NaH) | Methyl 4-cyano-4-(thiazol-2-yl)butanoate |

| Thorpe-Ziegler Reaction | Dinitrile precursor | Base | Cyclic β-enaminonitrile |

Advanced Approaches in Thiazole and Nitrile Moiety Construction

Multi-Component Reactions (MCRs) for Thiazole Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds, including thiazoles. acs.orgiau.iriau.irnih.gov MCRs allow for the formation of multiple bonds in a single synthetic operation, often from simple and readily available starting materials.

Several MCRs have been developed for the synthesis of thiazole derivatives. acs.orgiau.iriau.irnih.gov For example, a three-component reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst has been reported to produce thiazole derivatives in good yields. nih.gov Another example is the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using trypsin as a catalyst. nih.gov

| Reactants | Catalyst/Solvent | Product Type |

| Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate (B1228247) | Trypsin/Ethanol | Functionalized thiazoles |

| Aldehydes, Benzoylisothiocyanate, Alkyl bromides | KF/Clinoptilolite nanoparticles/Water | Substituted thiazoles |

| Aryl glyoxal, Aryl thioamide, Pyrazolones | HFIP | Pyrazole-linked thiazoles |

Knoevenagel Condensation in the Synthesis of Acrylonitrile (B1666552) Derivatives

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for forming carbon-carbon bonds, typically yielding α,β-unsaturated compounds. wikipedia.orgbhu.ac.in This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl compound, followed by dehydration. wikipedia.org In the context of synthesizing precursors to 3-(Thiazol-2-yl)propanenitrile, this methodology is adapted to produce thiazolyl-substituted acrylonitrile derivatives.

The key starting material from the thiazole side is 2-(thiazol-2-yl)acetonitrile, which possesses an activated methylene group due to the electron-withdrawing nature of both the cyano group and the adjacent thiazole ring. This compound can be condensed with various aldehydes or ketones in the presence of a weak base catalyst, such as piperidine (B6355638) or an amine salt, to form 2-(thiazol-2-yl)acrylonitrile derivatives. wikipedia.orgresearchgate.net

A general scheme for this reaction is presented below:

Scheme 1: Knoevenagel Condensation to form a Thiazolyl-Acrylonitrile Intermediate

In this reaction, 2-(thiazol-2-yl)acetonitrile reacts with an aldehyde (R-CHO) in the presence of a base, leading to an α,β-unsaturated nitrile. A subsequent reduction step is required to saturate the double bond, yielding the propanenitrile derivative.

The resulting acrylonitrile derivative possesses a carbon-carbon double bond which can then be selectively reduced to yield the saturated 3-(Thiazol-2-yl)propanenitrile backbone. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, can be employed for this transformation. The choice of aldehyde or ketone in the Knoevenagel step allows for the introduction of various substituents on the propanenitrile chain.

Table 1: Examples of Knoevenagel Condensation Conditions

| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Product Type |

|---|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)acetonitrile | Aromatic Aldehydes | Triethylamine | Solvent-free (Microwave) | (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | Piperidine | Ethanol | α,β-Unsaturated Enone |

Strategic Alkylation and Functionalization of Nitrogen-Containing Heterocycles

Attaching the propanenitrile side chain to a pre-existing thiazole ring is a direct and powerful strategy. This can be achieved through methods like Michael addition or by using organometallic intermediates. These functionalization approaches are central to the synthesis of many nitrogen-containing heterocycles.

One of the most direct methods is the cyanoethylation of thiazole, which is a specific type of Michael addition. mdpi.com In this reaction, a thiazole derivative acts as a nucleophile and adds to acrylonitrile, an excellent Michael acceptor. wikipedia.org The reaction is typically promoted by a base, which enhances the nucleophilicity of the thiazole. While thiazole itself is not a strong nucleophile, its anion, generated by a strong base, or certain activated thiazole derivatives can readily undergo this reaction.

Scheme 2: Cyanoethylation of Thiazole via Michael Addition

This pathway illustrates the direct addition of a thiazole nucleophile to acrylonitrile. The reaction forges the C2-C bond directly, providing an atom-economical route to the target compound.

Another powerful strategy involves the deprotonation of the C2 position of the thiazole ring using a strong organolithium base, such as n-butyllithium (n-BuLi), to form 2-lithiothiazole. This highly reactive organometallic intermediate can then act as a potent nucleophile in an Sₙ2 reaction with a suitable three-carbon electrophile, such as 3-chloropropanenitrile or 3-bromopropanenitrile. This approach offers a clean and high-yielding route to the desired product.

Table 2: Comparison of Alkylation Strategies

| Method | Thiazole Reagent | Alkylating Agent | Conditions | Key Advantage |

|---|---|---|---|---|

| Michael Addition | Thiazole / Thiazole Anion | Acrylonitrile | Base-catalyzed | Atom economy, direct C-C bond formation |

| Organometallic Alkylation | 2-Lithiothiazole | 3-Halopropanenitrile | Anhydrous, low temp. | High reactivity, good for specific C2-alkylation |

Employment of α-Halocarbonyl Compounds and Activated Methylenes in Thiazole Formation

The Hantzsch thiazole synthesis is the most classical and widely recognized method for constructing the thiazole ring itself. nih.govyoutube.comchemhelpasap.com This reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloaldehyde) with a thioamide-containing compound. researchgate.nettandfonline.com This foundational method can be used to synthesize a thiazole precursor which can subsequently be alkylated as described previously, or to build a thiazole ring that already contains a portion of the desired side chain.

In a typical Hantzsch synthesis, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-halocarbonyl compound. youtube.com This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon, and a final dehydration step yields the aromatic thiazole ring. chemhelpasap.com

Scheme 3: General Hantzsch Thiazole Synthesis

The versatility of the Hantzsch synthesis lies in the ability to vary the substituents (R¹, R², R³) on both the thioamide and the α-halocarbonyl starting materials, allowing for the creation of a wide array of substituted thiazoles. tandfonline.com

To apply this to the synthesis of 3-(Thiazol-2-yl)propanenitrile, one could envision using a thioamide that already contains the nitrile group, such as 4-cyanothiobutyramide, and reacting it with an α-halocarbonyl. Alternatively, and more commonly, a simple thioamide like thioformamide (B92385) or thiourea (B124793) is used to create a simple thiazole (e.g., thiazole or 2-aminothiazole), which then undergoes functionalization in a subsequent step as detailed in section 2.3.3. nih.govnih.gov

Table 3: Reactants in Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thioamide Source | Resulting Thiazole Type | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| α-Chloroacetaldehyde | Thioformamide | Thiazole (unsubstituted) | tandfonline.com |

| Various α-haloketones | N,N-disubstituted thioureas | 2-(Disubstituted amino)thiazoles | tandfonline.com |

This method remains a robust and reliable way to access the core thiazole heterocycle, which is the essential first step in many multi-step syntheses of complex thiazole derivatives. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Elucidation

Reaction Chemistry of the Nitrile Functional Group in Thiazolylpropanenitriles

The presence of a carbon-nitrogen triple bond in the nitrile group of 3-(Thiazol-2-yl)propanenitrile renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic distribution is the foundation for a variety of chemical transformations.

Nucleophilic Transformations and Derivative Formation

The electrophilic carbon of the nitrile group is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse derivatives. This reactivity is a cornerstone of nitrile chemistry, allowing for the synthesis of various functional groups.

Common nucleophilic additions to the nitrile group of 3-(Thiazol-2-yl)propanenitrile can lead to the formation of several important classes of compounds. For instance, reaction with organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), followed by hydrolysis, yields ketones. The reduction of the nitrile group, typically with strong reducing agents like lithium aluminum hydride (LiAlH₄), results in the formation of the corresponding primary amine, 3-(Thiazol-2-yl)propan-1-amine. Milder reducing agents can also be employed to produce aldehydes.

| Nucleophile/Reagent | Product Class | General Reaction Conditions |

|---|---|---|

| Grignard Reagents (e.g., CH₃MgBr) followed by H₃O⁺ | Ketones | Anhydrous ether, followed by acidic workup |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O | Primary Amines | Anhydrous ether or THF, followed by aqueous workup |

| Water (H₂O) in the presence of acid or base | Carboxylic Acids or Amides | Aqueous acid or base with heating |

Hydrolytic Stability and Pathways of Nitrile Moieties

The nitrile group of 3-(Thiazol-2-yl)propanenitrile can undergo hydrolysis under both acidic and basic conditions to yield either a carboxylic acid or an amide intermediate. The stability of the nitrile to hydrolysis is generally high at neutral pH and ambient temperature, but the reaction is accelerated by heat and the presence of a catalyst.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to attack by water. This leads to the formation of an amide intermediate, which can be further hydrolyzed to the corresponding carboxylic acid, 3-(Thiazol-2-yl)propanoic acid, and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. This also proceeds through an amide intermediate to form a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. The rate of hydrolysis can be influenced by the electronic nature of the thiazole (B1198619) ring.

Condensation and Cyclization Reactions Driven by the Nitrile Group

The nitrile group in 3-(Thiazol-2-yl)propanenitrile is a versatile functional group that can participate in various condensation and cyclization reactions to form new heterocyclic systems. These reactions often involve the activation of the adjacent methylene (B1212753) group and the participation of the nitrile nitrogen.

For example, base-catalyzed condensation with other nitriles or carbonyl compounds can lead to the formation of more complex carbon skeletons. Intramolecular cyclization is also a possibility, particularly if a suitable electrophilic center can be introduced elsewhere in the molecule. The Thorpe-Ziegler reaction, for instance, is a well-known intramolecular cyclization of dinitriles to form cyclic β-keto nitriles. While not directly applicable to 3-(Thiazol-2-yl)propanenitrile itself, analogous intramolecular reactions can be envisioned with appropriately substituted derivatives.

Reactivity Profiles of the Thiazole Heterocyclic Ring

The thiazole ring in 3-(Thiazol-2-yl)propanenitrile is an aromatic heterocycle containing both a sulfur and a nitrogen atom. This heteroatomic composition leads to a unique distribution of electron density and a distinct reactivity profile compared to benzene (B151609) and other heterocycles.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Core

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms. The C5 position is the most electron-rich and is therefore the preferred site for electrophilic attack. The C4 position is the next most reactive, while the C2 position is the most electron-deficient and generally unreactive towards electrophiles. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation on 3-(Thiazol-2-yl)propanenitrile would be expected to occur primarily at the C5 position of the thiazole ring.

Conversely, the electron-deficient C2 position is susceptible to nucleophilic attack, particularly if the ring is activated by quaternization of the nitrogen atom or if a good leaving group is present at this position. Direct nucleophilic substitution of hydrogen at the C2 position is also possible using strong nucleophiles or under specific reaction conditions.

| Reaction Type | Reagent Example | Predicted Major Product (Substitution Position) |

|---|---|---|

| Electrophilic Aromatic Substitution (Nitration) | HNO₃/H₂SO₄ | 5-Nitro-3-(thiazol-2-yl)propanenitrile |

| Electrophilic Aromatic Substitution (Bromination) | Br₂/FeBr₃ | 5-Bromo-3-(thiazol-2-yl)propanenitrile |

| Nucleophilic Aromatic Substitution (with leaving group at C2) | NaNH₂ (on 2-halo-thiazole precursor) | 2-Amino-3-(thiazol-2-yl)propanenitrile |

Tautomerism and Its Impact on Reaction Selectivity in Thiazole Systems

Tautomerism, the migration of a proton accompanied by a shift in double bonds, can play a significant role in the reactivity of substituted thiazoles. In the case of 3-(Thiazol-2-yl)propanenitrile, while the parent thiazole ring itself does not exhibit significant tautomerism, certain derivatives can exist in different tautomeric forms. For example, hydroxy- or amino-substituted thiazoles can exist in keto-enol or imine-enamine tautomeric forms, respectively.

The presence of a particular tautomer can significantly influence the selectivity of a reaction. For instance, the enol tautomer of a hydroxythiazole derivative would be expected to react with electrophiles at the carbon atom, while the keto form would be more susceptible to nucleophilic attack at the carbonyl carbon. The specific tautomeric equilibrium is often influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. Understanding the potential for tautomerism in derivatives of 3-(Thiazol-2-yl)propanenitrile is therefore crucial for predicting and controlling the outcomes of their chemical reactions.

In-Depth Mechanistic Investigations of Key Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comsrce.hr When sulfur nucleophiles are employed, the reaction is termed a thia-Michael addition, providing a powerful route to synthesize organosulfur compounds. srce.hr In the context of thiazole-bearing systems, such as 3-(Thiazol-2-yl)propanenitrile, the nitrile group can activate the α,β-positions for conjugate addition, while the thiazole ring itself can influence the reactivity and mechanism of such transformations.

Mechanistic studies have delineated two primary pathways for the thia-Michael addition: a base-catalyzed mechanism and a nucleophile-initiated mechanism. mdpi.com

Base-Catalyzed Mechanism: An external base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (RS-). This thiolate then adds to the Michael acceptor. The resulting enolate is subsequently protonated by the conjugate acid of the base, regenerating the catalyst. mdpi.comresearchgate.net

Nucleophile-Initiated Mechanism: A nucleophilic catalyst (e.g., a phosphine (B1218219) or an amine) adds to the Michael acceptor first, forming a zwitterionic intermediate. This intermediate then facilitates the addition of the thiol. The nucleophile-initiated pathway is often faster and can require lower catalyst loadings compared to the base-catalyzed route. mdpi.com

The electronic properties of the Michael acceptor are crucial. The presence of electron-withdrawing groups (EWGs) enhances the electrophilicity of the β-carbon, facilitating the nucleophilic attack. Research has shown that a methylthiazole group placed in the α-position of an acrylonitrile (B1666552) significantly promotes the reversibility of the thia-Michael addition, a characteristic that is important in the development of Covalent Adaptable Networks (CANs). mdpi.com Computational and kinetic analyses have been employed to understand these equilibria, highlighting the influence of substituents on reaction rates and reversibility. mdpi.comscience.gov

Interactive Table: Mechanistic Aspects of Thia-Michael Addition

| Mechanistic Pathway | Key Features | Influence of Thiazole Moiety | References |

|---|---|---|---|

| Base-Catalyzed | Requires a base to generate a thiolate anion; the rate can be negatively impacted by the presence of the protonated base. | Can influence the pKa of adjacent protons and the stability of intermediates. | mdpi.comresearchgate.net |

| Nucleophile-Initiated | Generally proceeds faster with lower catalyst loadings; involves a zwitterionic intermediate. | The thiazole nitrogen can potentially act as an intramolecular nucleophilic catalyst. | mdpi.com |

| Reversibility Studies | An α-methylthiazole group on an acrylonitrile promotes the reversibility of the addition. | The electronic nature of the thiazole ring influences the stability of the Michael adduct. | mdpi.com |

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. researchgate.net In the context of thiazole chemistry, these reactions often involve the generation of a 1,3-dipole from a thiazole-containing precursor, which then reacts with a dipolarophile (an alkene or alkyne). nih.govrsc.org

A common strategy involves the generation of azomethine ylides from thiazole derivatives. For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid generates an iminium species that, upon decarboxylation, forms an azomethine ylide. nih.gov This ylide can then undergo a [3+2] cycloaddition with various dipolarophiles to produce novel spiro-pyrrolidine or azabicycloadducts. nih.govmdpi.com The regioselectivity and stereoselectivity of these reactions are of significant interest and have been investigated using theoretical calculations, such as Density Functional Theory (DFT). researchgate.net

Interactive Table: Key Findings in [3+2] Cycloaddition Reactions of Thiazole Systems

| Dipole Source | Dipolarophile | Product | Mechanistic Insight | References |

|---|---|---|---|---|

| Azomethine ylide (from Thioisatin and Thiazolidine-2-carboxylic acid) | Acetylenic and ethylenic compounds | Azabicycloadducts | Proceeds via stereospecific 1,3-cycloreversion to form the ylide, followed by cycloaddition. | nih.gov |

| Thiazolium inner salts (C+-C-Se− 1,3-dipoles) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Selenopheno[2,3-b]pyrazines | Involves a [3+2] cycloaddition followed by transformations of a thiazole-spiro-selenophene intermediate. | rsc.org |

| Thiazolium salts | Electron-deficient alkenes (e.g., β,γ-unsaturated α-ketoesters) | Enantioenriched hydropyrrolo-thiazoles | Asymmetric reaction achieved using chiral N,N'-dioxide/metal complex catalysts. | rsc.org |

| Diazomethanes | 1,3-Thiazole-5(4H)-thione | 1,3,4-Dihydrothiadiazole | DFT studies show the initial step is a classic one-step [3+2] cycloaddition. | researchgate.net |

The synthesis of the thiazole ring itself is a cornerstone of thiazole chemistry, with several named reactions describing its formation through ring-closing pathways. The most prominent of these is the Hantzsch thiazole synthesis. researchgate.netyoutube.com

The Hantzsch synthesis involves the condensation reaction between an α-haloketone and a thioamide. youtube.comdntb.gov.ua The mechanism is generally understood to proceed via the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.com

Tautomerization and Cyclization: Following tautomerization, the imine nitrogen attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate (a hydroxythiazoline). youtube.com

Dehydration: The final step is the elimination of a water molecule from the intermediate to yield the aromatic thiazole ring. youtube.com

Kinetic investigations of the Hantzsch synthesis have been carried out to understand the reaction order, the effect of temperature, and the influence of the solvent system on the rate of ring closure. dntb.gov.ua Thermodynamic parameters derived from these studies help to propose a detailed reaction mechanism. dntb.gov.ua

Rearrangement reactions also play a role in the synthesis of complex thiazole derivatives. For example, certain cycloaddition products can undergo subsequent rearrangements. It has been demonstrated that chiral catalysts in conjunction with basic additives can facilitate a cascade cycloaddition/rearrangement reaction of thiazolium salts with β,γ-unsaturated α-ketoesters to afford various pyrrolo- researchgate.netnih.govthiazine derivatives. rsc.org Thiazoles can also participate in cycloadditions that are followed by an extrusion of sulfur, leading to a rearrangement into a different heterocyclic system, such as a pyridine. wikipedia.org

Interactive Table: Mechanistic Summary of Ring-Closing and Rearrangement Reactions

| Reaction Type | Example | Key Mechanistic Steps | References |

|---|---|---|---|

| Ring-Closing | Hantzsch Thiazole Synthesis | 1. S-alkylation (SN2) of thioamide by α-haloketone. 2. Intramolecular cyclization (N attacking C=O). 3. Dehydration to form the aromatic ring. | researchgate.netyoutube.comdntb.gov.ua |

| Ring-Closing | Cook-Heilbron Synthesis | Condensation of an α-aminonitrile with carbon disulfide. | wikipedia.org |

| Rearrangement | Cascade Cycloaddition/Rearrangement | Initial [3+2] cycloaddition of a thiazolium salt followed by a base-induced rearrangement. | rsc.org |

| Rearrangement | Diels-Alder/Sulfur Extrusion | Cycloaddition of a thiazole with an alkyne, followed by extrusion of sulfur to form a pyridine. | wikipedia.org |

Derivatization, Structural Diversity, and Analog Synthesis

Design Principles for Modulating Thiazolylpropanenitrile Structure

The modulation of the 3-(thiazol-2-yl)propanenitrile structure is guided by established principles of medicinal and synthetic chemistry. The primary goals are to introduce structural diversity, alter physicochemical properties, and create new functionalities. This is typically achieved by adding substituents to the thiazole (B1198619) ring or by transforming the propanenitrile side chain.

Strategic Introduction of Substituents for Structural Variation

The electronic nature of the thiazole ring can be fine-tuned by the introduction of substituents. researchgate.net Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the reactivity and stability of the ring. researchgate.net For instance, EDGs at the C2 position can facilitate electrophilic substitution at the C5 position. pharmaguideline.com The location of substitution is critical; electrophilic substitutions preferentially occur at the C5 position, which is electron-rich, while nucleophilic attacks are more likely at the electron-deficient C2 position. pharmaguideline.comwikipedia.org

Strategic placement of substituents can also impact the molecule's conformation and steric profile. Bulky groups can introduce steric hindrance, influencing how the molecule interacts with its environment. Planarity can be affected by substituents, which in turn alters electronic effects and intermolecular interactions. mdpi.com The introduction of functional groups like methoxy (B1213986) (-OCH₃) can enhance properties such as lipophilicity and electronic delocalization. mdpi.com

Table 1: Regioselectivity of Reactions on the Thiazole Ring

| Position | Type of Attack | Rationale |

| C2 | Nucleophilic Attack, Deprotonation | Electron-deficient due to adjacent nitrogen and sulfur atoms. pharmaguideline.comwikipedia.org |

| C4 | Electrophilic Substitution | Less favored than C5 but possible. pharmaguideline.com |

| C5 | Electrophilic Substitution | Primary site for electrophilic attack due to higher π-electron density. pharmaguideline.comwikipedia.org |

| N3 | Protonation, N-Alkylation | The lone pair of electrons on the nitrogen atom makes it basic. pharmaguideline.com |

Synthesis of Novel Fused and Spirocyclic Heterocycles Incorporating the Thiazole-Propanenitrile Motif

The active methylene (B1212753) group in the propanenitrile side chain of 3-(thiazol-2-yl)propanenitrile is a key reactive site for constructing fused heterocyclic systems. This functionality allows for participation in a variety of cyclization and condensation reactions.

Pyrano[2,3-d]thiazole Framework Construction

The synthesis of pyrano[2,3-d]thiazole derivatives often involves the reaction of a thiazole precursor containing an active methylene group with α,β-unsaturated nitriles. researchgate.net A common strategy is the Michael addition of the active methylene group to an activated double bond, such as that in cinnamonitrile (B126248) or arylidenemalononitrile derivatives, followed by an intramolecular cyclization. researchgate.netpurkh.com

A plausible synthetic route starting from 3-(thiazol-2-yl)propanenitrile would involve a base-catalyzed reaction, such as piperidine (B6355638) or triethylamine, to facilitate the initial Michael adduct formation. The subsequent intramolecular cyclization would then yield the desired pyrano[2,3-d]thiazole framework. researchgate.netpurkh.com

Table 2: Examples of Reagents for Pyrano[2,3-d]thiazole Synthesis

| Thiazole Precursor | Reagent | Catalyst | Resulting Framework |

| 2-α-Cyanoacetonyl-2-thiazolin-4-one | α-Cinnamonitriles | Triethylamine | Pyrano[2,3-d]thiazole |

| Benzimidazolyl-1,3-thiazolan-4-ones | 2-(Phenylmethylene)-malononitrile | Piperidine | Benzimidazolylpyrano[2,3-d]thiazole |

| 4-Thiazole-2-thione | Benzalmalononitrile | Triethylamine | Pyrano[2,3-d]thiazole |

Data sourced from multiple examples in the literature. researchgate.netpurkh.com

Thiopyrano[2,3-d]thiazole Scaffolds

The construction of thiopyrano[2,3-d]thiazole systems can be achieved through cycloaddition reactions, particularly the hetero-Diels-Alder reaction. nih.gov This approach typically involves the reaction of a heterodienic system, such as a 5-arylidene-4-thioxo-2-thiazolidinone, with an electron-deficient dienophile like 1,4-naphthoquinone. nih.gov

Molecular hybridization is another potent strategy for creating novel thiopyrano[2,3-d]thiazole scaffolds. nih.gov This involves linking the thiopyrano[2,3-d]thiazole core to other heterocyclic moieties, such as pyrazole (B372694), to generate hybrid molecules with potentially enhanced properties. nih.gov The synthesis of these complex structures often proceeds through domino reactions, such as the Knoevenagel condensation followed by a thio-Diels-Alder reaction. rsc.org

Benzothiazole-Propanenitrile Hybrid Systems

Benzothiazole-propanenitrile hybrids are molecules that incorporate both the benzothiazole (B30560) and thiazole-propanenitrile motifs within a single structure. nih.gov The synthesis of these hybrids typically involves a multi-step approach where the two heterocyclic components are synthesized and then linked together. nih.gov

A common method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds, such as aldehydes or carboxylic acids. mdpi.comyoutube.com To create the hybrid molecule, a derivative of 3-(thiazol-2-yl)propanenitrile bearing a suitable functional group (e.g., an aldehyde or a carboxylic acid) can be reacted with 2-aminothiophenol. mdpi.com Alternatively, a pre-formed 2-aminobenzothiazole (B30445) can be coupled with a functionalized thiazole-propanenitrile derivative, for example, through the formation of an amide bond. mdpi.comnih.gov

Table 3: Synthetic Strategies for Benzothiazole-Thiazole Hybrids

| Thiazole Component | Benzothiazole Component/Precursor | Linking Reaction |

| 3-(Thiazol-2-yl)propanoic acid | 2-Aminobenzothiazole | Amide coupling (e.g., using DCC) |

| 3-(Thiazol-2-yl)propanal | 2-Aminothiophenol | Condensation/Cyclization |

| 2-(Benzo[d]thiazol-2-ylthio)acetonitrile | Substituted Phenacyl Bromides | Condensation/Cyclization (Hantzsch-type) |

Data synthesized from common organic chemistry principles and specific examples. nih.govmdpi.commdpi.com

Functional Group Interconversions on the Propanenitrile Side Chain

The propanenitrile side chain (-CH₂CH₂CN) offers multiple avenues for chemical modification through functional group interconversions. The nitrile group and the adjacent methylene carbons are the primary sites for these transformations. researchgate.netlibretexts.org

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. researchgate.netwikipedia.org

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed, typically proceeding through an intermediate carboxamide to yield a carboxylic acid (3-(thiazol-2-yl)propanoic acid). wikipedia.orgsavemyexams.comchemistrysteps.comstudy.com

Reduction: The nitrile can be reduced to a primary amine (3-(thiazol-2-yl)propan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com

Addition of Organometallics: Grignard or organolithium reagents can add to the electrophilic carbon of the nitrile, which upon hydrolysis, yields a ketone. libretexts.org

The methylene group alpha to the nitrile (C-3 of the propanenitrile chain) is acidic and can be deprotonated by a strong base. wikipedia.org The resulting carbanion is a potent nucleophile that can react with various electrophiles, allowing for alkylation or acylation at this position, further diversifying the molecular structure.

Table 4: Summary of Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile (-C≡N) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-C≡N) | 1. LiAlH₄; 2. H₂O | Primary Amine (-CH₂NH₂) |

| Nitrile (-C≡N) | 1. R-MgBr or R-Li; 2. H₃O⁺ | Ketone (-C(=O)-R) |

| α-Methylene (-CH₂-CN) | 1. Strong base (e.g., LDA); 2. R-X (Alkyl halide) | Alkylated α-Methylene (-CHR-CN) |

Alkylation, Cyanoethylation, and Acylation at Heteroatomic Centers

The derivatization of 3-(Thiazol-2-yl)propanenitrile at its heteroatomic centers—specifically the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the nitrile group—opens avenues for creating a diverse range of analogues with potentially altered biological activities and physicochemical properties. These transformations primarily involve alkylation, cyanoethylation, and acylation reactions.

The thiazole ring, being an electron-rich aromatic system, presents multiple sites for electrophilic attack, although the reactivity is influenced by the nature of the substituent at the 2-position. The nitrogen atom at position 3 of the thiazole ring is generally susceptible to quaternization with alkylating agents, forming thiazolium salts. This reaction is a common strategy to modify the electronic properties of the thiazole nucleus and to introduce a positive charge, which can be crucial for certain biological interactions. The reaction typically proceeds by treating the thiazole derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent.

While the sulfur atom in the thiazole ring is less nucleophilic than the nitrogen, it can participate in reactions under specific conditions, particularly in activated systems. However, for 3-(Thiazol-2-yl)propanenitrile, direct alkylation at the sulfur atom is not a commonly reported pathway.

Cyanoethylation, a Michael-type addition reaction, typically involves the addition of a compound with an active hydrogen to acrylonitrile (B1666552). In the context of 3-(Thiazol-2-yl)propanenitrile, this reaction is more likely to occur if a nucleophilic center, such as an amino group, were present on the thiazole ring. For the parent compound, direct cyanoethylation at the ring nitrogen would lead to a zwitterionic species, a less common transformation.

Acylation reactions, on the other hand, are a well-established method for derivatizing heterocyclic amines. Should the thiazole ring of 3-(Thiazol-2-yl)propanenitrile be substituted with an amino group, acylation with acid chlorides or anhydrides would readily occur at the exocyclic nitrogen. For the unsubstituted ring, electrophilic acylation (e.g., Friedel-Crafts acylation) is challenging due to the deactivating effect of the nitrogen atom and often requires harsh conditions, which may affect the propanenitrile side chain.

The following table summarizes the potential derivatization reactions at the heteroatomic centers of an amino-substituted 3-(Thiazol-2-yl)propanenitrile.

| Reaction Type | Reagent Example | Potential Product Structure |

| N-Alkylation (Thiazole Ring) | Methyl Iodide | N-methyl-3-(thiazol-2-yl)propanenitrile |

| N-Acylation (Amino Group) | Acetyl Chloride | N-acetyl-amino-3-(thiazol-2-yl)propanenitrile |

Reduction and Oxidation Reactions Affecting the Propanenitrile Moiety

The propanenitrile moiety of 3-(Thiazol-2-yl)propanenitrile is a versatile functional group that can undergo various reduction and oxidation reactions, leading to the synthesis of important derivatives such as primary amines and amides.

Reduction of the Propanenitrile Group

The nitrile group can be readily reduced to a primary amine using various reducing agents. A common and effective method involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran. This reaction transforms the cyano group into an aminomethyl group, yielding 3-(Thiazol-2-yl)propan-1-amine. This transformation is significant as it introduces a basic amino group, which can serve as a handle for further derivatization or as a key pharmacophore in medicinal chemistry.

Catalytic hydrogenation is another viable method for the reduction of nitriles. This process typically employs a metal catalyst such as Raney nickel, platinum, or palladium, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired primary amine.

A study on the reduction of structurally related (E)-3-Aryl-2-(thiazol-2-yl)acrylonitriles with lithium aluminum hydride demonstrated the successful conversion of the nitrile group to a primary amine. researchgate.net This supports the feasibility of a similar reduction on 3-(Thiazol-2-yl)propanenitrile.

Oxidation of the Propanenitrile Group

The oxidation of the nitrile group in 3-(Thiazol-2-yl)propanenitrile can lead to the formation of amides or carboxylic acids, depending on the reaction conditions. The Radziszewski reaction, which utilizes hydrogen peroxide in a basic medium, is a classic method for the conversion of nitriles to primary amides. This reaction proceeds under relatively mild conditions and is tolerant of various functional groups. Applying this reaction to 3-(Thiazol-2-yl)propanenitrile would yield 3-(Thiazol-2-yl)propanamide.

Research on the Radziszewski-type oxidation of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles has shown that the nitrile group can be efficiently converted to an amide. mdpi.com This indicates that the thiazole ring is stable under these oxidative conditions and does not interfere with the desired transformation of the nitrile moiety.

Complete hydrolysis of the nitrile to a carboxylic acid, 3-(Thiazol-2-yl)propanoic acid, can be achieved under more vigorous acidic or basic conditions, typically involving heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH).

The following table summarizes the key reduction and oxidation reactions of the propanenitrile moiety.

| Reaction Type | Reagent/Condition | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-(Thiazol-2-yl)propan-1-amine |

| Reduction | Catalytic Hydrogenation (e.g., Raney Ni, H₂) | 3-(Thiazol-2-yl)propan-1-amine |

| Oxidation (to Amide) | Radziszewski Reaction (H₂O₂, base) | 3-(Thiazol-2-yl)propanamide |

| Oxidation (to Carboxylic Acid) | Acid or Base Hydrolysis (e.g., HCl/H₂O, heat) | 3-(Thiazol-2-yl)propanoic acid |

Computational and Theoretical Studies in Thiazolylpropanenitrile Research

Quantum Chemical Methodologies for Electronic Structure Elucidation

Quantum chemical methods are foundational in exploring the electronic properties of molecules. These ab initio and semi-empirical calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn allows for the prediction of a wide range of chemical and physical properties.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netnih.gov It is particularly effective for calculating molecular descriptors that help in predicting the reactivity and stability of compounds like 3-(Thiazol-2-yl)propanenitrile. nih.govresearchgate.net By using functionals such as B3LYP, researchers can optimize the molecular geometry and compute key properties. nih.govnih.govresearchgate.net

Key molecular descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com These frontier molecular orbitals also help identify the sites for electrophilic and nucleophilic attacks. researchgate.net Other global reactivity descriptors, such as chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), provide quantitative measures of a molecule's response to charge transfer during a reaction. nih.govmdpi.com

| Molecular Descriptor | Typical Information Provided |

|---|---|

| HOMO Energy (EHOMO) | Energy of the outermost electron-donating orbital; relates to ionization potential. |

| LUMO Energy (ELUMO) | Energy of the lowest electron-accepting orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the ability of a molecule to accept electrons. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. mdpi.com |

Computational methods are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. For 3-(Thiazol-2-yl)propanenitrile, this involves identifying the most energetically favorable pathways for its synthesis or subsequent reactions. researchgate.net Theoretical calculations can locate and characterize the structures of transition states—the high-energy species that connect reactants to products.

By calculating the activation energy (the energy barrier that must be overcome for a reaction to occur), chemists can predict reaction rates and understand the factors that control selectivity. These computational studies can explore various synthetic routes, such as the cyclization reactions that thiophene-containing building blocks might undergo, providing a theoretical basis for optimizing experimental conditions like solvent and temperature. mdpi.com This predictive power helps in designing more efficient synthetic strategies for heterocyclic compounds. researchgate.net

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For 3-(Thiazol-2-yl)propanenitrile, DFT and other quantum methods can predict spectroscopic properties that can be directly compared with experimental measurements. For example, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net

Similarly, the vibrational frequencies calculated from the optimized molecular geometry can be correlated with experimental Infrared (IR) and Raman spectra. A good agreement between the calculated and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.net This correlation is vital for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. nih.gov

| Spectroscopic Technique | Calculated Parameter | Experimental Correlation |

|---|---|---|

| UV-Visible Spectroscopy | Electronic transition energies (e.g., from TD-DFT) | Absorption maxima (λmax) |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Positions and intensities of absorption bands |

| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants | 1H and 13C NMR spectra |

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on electronic structure, molecular modeling and simulation techniques are used to study the behavior of molecules over time, including their conformational dynamics and interactions with their environment.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical motion of atoms and molecules over time. chemrevlett.com For a flexible molecule like 3-(Thiazol-2-yl)propanenitrile, MD simulations can provide invaluable insights into its conformational preferences and dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule. nih.govnih.gov

Starting from an optimized geometry, MD simulations solve Newton's equations of motion for the system, generating a trajectory that describes how the positions and velocities of atoms evolve. chemrevlett.com This allows for the exploration of the molecule's conformational landscape, identifying the most stable conformers and the energy barriers between them. mdpi.com Such simulations are crucial for understanding how the molecule's shape and flexibility influence its properties and interactions. nih.gov

| MD Simulation Output | Insight Provided |

|---|---|

| Atomic Trajectory | Dynamic movement of each atom over the simulation time. |

| Root-Mean-Square Deviation (RMSD) | Measures the stability of the molecule's conformation or a protein-ligand complex. chemrevlett.com |

| Conformational Analysis | Identifies low-energy conformations and population distributions. mdpi.com |

| Solvent Effects | Shows how solvent molecules interact with and influence the solute's structure. |

Understanding how 3-(Thiazol-2-yl)propanenitrile interacts with other molecules is key to predicting its behavior in complex systems, such as biological environments. Computational methods like molecular docking are used to predict the preferred binding orientation of a small molecule (ligand) to a larger receptor, such as a protein. nih.govnih.gov

These studies analyze the various intermolecular forces that stabilize the ligand-receptor complex, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.commdpi.com By quantifying the binding affinity and identifying key interacting residues, these computational models can help elucidate mechanisms of action and guide the design of new molecules with specific biological targets. nih.govnih.gov The analysis of Hirshfeld surfaces is another computational technique used to visualize and quantify intermolecular contacts in crystal structures. mdpi.com

X-ray Crystallography and Advanced Structural Characterization

In the comprehensive analysis of thiazolylpropanenitrile compounds, computational and theoretical studies provide deep insights into molecular properties. However, the empirical validation and precise elucidation of three-dimensional atomic arrangements rely heavily on advanced analytical techniques. Among these, single-crystal X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules. This section explores its application in defining the molecular geometry and stereochemistry of thiazole (B1198619) derivatives and its critical role in validating and refining theoretical models.

Definitive Determination of Solid-State Molecular Geometry and Stereochemistry

X-ray crystallography provides an unambiguous determination of the molecular structure of a compound in its crystalline solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed three-dimensional map of electron density. This map allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation and configuration of the molecule as it exists within the crystal lattice.

While the specific crystal structure for 3-(Thiazol-2-yl)propanenitrile is not publicly documented, extensive crystallographic studies on closely related thiazole derivatives offer significant insights into the expected structural features. For instance, studies on substituted thiazole compounds reveal precise geometric parameters. nih.govacs.org The analysis of a thiazole-methylsulfonyl derivative, for example, provided explicit bond distances and angles, confirming the planarity of the thiazole ring and the spatial arrangement of its substituents. acs.org

Another study on 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile detailed the planarity of the heterocyclic benzothiazole (B30560) system and noted significant twisting around the C=C double bond, with specific torsion angles being quantified. nih.gov Such data is crucial for understanding intermolecular interactions and packing within the crystal. nih.gov These definitive measurements provide an empirical foundation that is indispensable for structure-activity relationship (SAR) studies and rational drug design.

Below are representative tables of crystallographic data derived from analogous thiazole structures, illustrating the precision of this technique.

Table 1: Selected Bond Lengths from a Thiazole Derivative Crystal Structure (Note: Data is representative of a related thiazole compound, not 3-(Thiazol-2-yl)propanenitrile)

| Atom 1 | Atom 2 | Bond Length (Å) |

| S1 | C2 | 1.735 |

| C2 | N3 | 1.318 |

| N3 | C4 | 1.389 |

| C4 | C5 | 1.350 |

| C5 | S1 | 1.712 |

This interactive table showcases typical bond lengths within a thiazole ring as determined by X-ray diffraction analysis.

Table 2: Selected Bond Angles from a Thiazole Derivative Crystal Structure (Note: Data is representative of a related thiazole compound, not 3-(Thiazol-2-yl)propanenitrile)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C5 | S1 | C2 | 91.5 |

| S1 | C2 | N3 | 115.2 |

| C2 | N3 | C4 | 109.8 |

| N3 | C4 | C5 | 114.5 |

| C4 | C5 | S1 | 109.0 |

This interactive table presents characteristic bond angles that define the geometry of the thiazole heterocycle in the solid state.

Complementary Role of Crystallography in Validating Theoretical Models

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT), are powerful tools for predicting molecular structures, electronic properties, and reactivity. researchgate.netresearchgate.net However, these models are approximations of reality and require experimental validation to ensure their accuracy and predictive power. X-ray crystallography serves as the "gold standard" for this purpose, providing a precise experimental structure to which theoretical results can be compared. researchgate.netmdpi.com

Numerous studies on novel thiazole derivatives demonstrate this synergistic relationship. Researchers frequently perform DFT calculations to optimize the molecular geometry and then compare the resulting bond lengths and angles with those obtained from single-crystal X-ray diffraction. researchgate.net A strong correlation between the calculated and experimental data lends confidence to the theoretical model, allowing it to be used for further predictions on molecules that may be difficult to crystallize.

Table 3: Comparison of Experimental and Theoretical Geometric Parameters for a Thiazole Analog (Note: Data is representative of published comparisons on related heterocyclic compounds)

| Parameter | X-ray (Experimental) | DFT (Calculated) | Deviation |

| Bond Length (S1-C2) | 1.739 Å | 1.769 Å | +0.030 Å |

| Bond Length (N3-C4) | 1.389 Å | 1.395 Å | +0.006 Å |

| Bond Angle (S1-C2-N3) | 115.2° | 114.8° | -0.4° |

| Bond Angle (C2-N3-C4) | 109.8° | 110.5° | +0.7° |

This interactive table illustrates the typical level of agreement between experimental X-ray crystallographic data and theoretical parameters predicted by DFT calculations, confirming the validity of the computational model.

3 Thiazol 2 Yl Propanenitrile As a Versatile Building Block in Organic Synthesis

Strategic Precursor for the Assembly of Complex Organic Scaffolds

3-(Thiazol-2-yl)propanenitrile serves as a strategic starting material for the synthesis of more complex molecules due to the reactivity of its functional groups. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. The methylene (B1212753) group adjacent to the nitrile is activated and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions. The thiazole (B1198619) ring itself can be functionalized or incorporated as a key structural element in the final target molecule.

The versatility of thiazole derivatives, in general, has been demonstrated in the synthesis of a wide array of bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents. medmedchem.comsysrevpharm.org While specific examples detailing the extensive use of 3-(Thiazol-2-yl)propanenitrile in the assembly of complex scaffolds are emerging, the reactivity of its constituent parts suggests its significant potential. For instance, the closely related 2-(benzo[d]thiazol-2-yl)acetonitrile has been utilized in the synthesis of various heterocyclic compounds, highlighting the synthetic utility of the cyanomethylthiazole core. researchgate.netmdpi.com

Facilitation of Novel Heterocyclic Systems Synthesis

The structural framework of 3-(Thiazol-2-yl)propanenitrile makes it an ideal precursor for the construction of a variety of heterocyclic systems, particularly those containing nitrogen and sulfur atoms. The nitrile and active methylene groups are key reactive sites for cyclization reactions.

Formation of Diverse Nitrogen and Sulfur-Containing Heterocycles

The reaction of the active methylene group and the nitrile functionality of thiazole-containing acetonitriles allows for the synthesis of a variety of fused and decorated heterocyclic systems. For example, 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile, a related compound, has been shown to react with various electrophiles to construct complex heterocyclic derivatives with potential anti-tumor activities. ekb.eg The nitrile group can participate in cyclization reactions, for instance, with aryl azides to form triazole rings. researchgate.net

Furthermore, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene reagents like ethyl cyanoacetate (B8463686) can lead to the formation of substituted pyridines, demonstrating a common strategy for building nitrogen-containing heterocycles. mdpi.com The active methylene group in compounds structurally similar to 3-(Thiazol-2-yl)propanenitrile readily undergoes condensation reactions with various carbonyl compounds, which is a key step in the synthesis of many heterocyclic systems. nih.govrsc.org

The following table summarizes some of the heterocyclic systems that can be potentially synthesized from 3-(Thiazol-2-yl)propanenitrile based on the known reactivity of related compounds.

| Starting Material Analogue | Reagent | Resulting Heterocycle |

| 2-Cyanomethylthiazole | Aryl azides | 1,2,3-Triazole |

| Active methylene nitrile | 3-Oxo-2-arylhydrazonopropanal | Pyridine |

| Thiazole carbothioamide | Hydrazonoyl chlorides | Thiazole-fused heterocycles |

Construction of Polycyclic and Fused Ring Architectures

The strategic placement of reactive functional groups in 3-(Thiazol-2-yl)propanenitrile and its derivatives facilitates the construction of polycyclic and fused-ring systems. The synthesis of fused-thiazole derivatives has been achieved through the reaction of epoxy-ketones with thiourea (B124793) or thioamides, showcasing a pathway to complex steroidal and natural product-based thiazole hybrids. nih.gov

A common strategy involves the initial reaction of the active methylene group, followed by an intramolecular cyclization. For example, the reaction of 2-cyanomethylthiazole derivatives with various reagents has been shown to lead to fused heterocyclic systems with potential anti-tumor activities. ekb.eg The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a powerful method for the formation of cyclic ketones, which can be further elaborated into polycyclic systems. wikipedia.orgchem-station.comresearchgate.net While a direct application on a dinitrile derived from 3-(Thiazol-2-yl)propanenitrile is not explicitly detailed in the provided results, the principle of this reaction highlights a potential pathway for creating fused rings incorporating the thiazole moiety.

Contribution to Carbon-Carbon Bond Formation Methodologies

The presence of an active methylene group adjacent to the nitrile in 3-(Thiazol-2-yl)propanenitrile makes it a valuable substrate for various carbon-carbon bond-forming reactions. This reactivity is central to its utility as a building block in organic synthesis.

The deprotonation of the α-carbon to the nitrile group generates a stabilized carbanion that can act as a nucleophile in a variety of reactions, including:

Alkylation reactions: Reaction with alkyl halides to introduce new alkyl chains.

Aldol-type condensations: Reaction with aldehydes and ketones to form β-hydroxy nitriles, which are versatile intermediates.

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Knoevenagel condensation: Reaction with aldehydes and ketones, often followed by cyclization, to form a variety of products.

Reactions involving active methylene compounds are fundamental in organic synthesis. rsc.orgeurjchem.com For example, the reaction of active methylene compounds with 3-formylchromones leads to a variety of condensation products that can be further cyclized. nih.gov The reaction of trithiazyl trichloride (B1173362) with active methylene compounds also leads to the formation of thiadiazoles and isothiazoles. rsc.org These examples, while not directly involving 3-(Thiazol-2-yl)propanenitrile, illustrate the broad utility of the active methylene group in C-C bond formation and heterocycle synthesis.

Potential in Asymmetric Synthesis and Chiral Auxiliary Applications of the Thiazole Moiety

The field of asymmetric synthesis is of paramount importance in the preparation of enantiomerically pure compounds, particularly for pharmaceutical applications. Chiral thiazoline (B8809763) and thiazole-containing molecules have been recognized for their potential as chiral building blocks and ligands in asymmetric catalysis. researchgate.netrsc.orgnih.gov

The thiazole ring, being a rigid and planar structure, can potentially serve as a scaffold for the attachment of chiral auxiliaries or as a directing group in asymmetric reactions. While the direct use of the thiazole moiety in 3-(Thiazol-2-yl)propanenitrile as a chiral auxiliary is not yet extensively documented, the synthesis of chiral thiazoline ligands demonstrates the potential of this heterocyclic system in asymmetric transformations. researchgate.netrsc.org

Furthermore, asymmetric reactions such as the Nazarov cyclization have been successfully catalyzed by chiral tris(oxazoline)/copper(II) complexes, where the oxazoline (B21484) ring is structurally related to thiazoline. sioc.ac.cn The development of chiral dipeptide-based Brønsted base catalysts for the asymmetric [4+2] annulation of 5H-thiazol-4-ones further underscores the potential of thiazole-containing scaffolds in enantioselective synthesis. nih.gov The synthesis of chiral 1,2,3-triazoles through catalytic asymmetric reactions also points towards the broader applicability of such strategies to other heterocyclic systems. rsc.orgresearchgate.netmdpi.com The inherent chirality of many biologically active natural products containing thiazole and thiazoline rings provides a strong impetus for the development of asymmetric synthetic routes utilizing chiral thiazole-based building blocks. nih.gov

Emerging Research Avenues and Future Perspectives

Development of Sustainable and Green Synthetic Methodologies

The synthesis of thiazole (B1198619) derivatives is undergoing a significant transformation towards more environmentally benign methods. boehringer-ingelheim.com Future research on 3-(Thiazol-2-yl)propanenitrile will likely prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous substances.

Key research focuses include:

Eco-Friendly Catalysts: There is a growing interest in using recyclable and biodegradable catalysts. For instance, studies on other thiazoles have successfully employed cross-linked chitosan (B1678972) hydrogel as a green biocatalyst, which offers high efficiency, thermal stability, and reusability. mdpi.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are being increasingly used as alternatives to conventional heating. nih.gov These methods often lead to significantly reduced reaction times, milder conditions, and higher yields. bepls.com Microwave-assisted synthesis, in particular, has been shown to be an efficient and rapid method for producing various thiazole derivatives. bepls.com

Green Solvents: The replacement of volatile organic compounds with greener alternatives is a major goal. Research has demonstrated the successful synthesis of thiazoles in solvents like water, polyethylene (B3416737) glycol (PEG), and dimethyl sulfoxide (B87167) (DMSO), which are considered more environmentally friendly. bepls.com Some protocols have even achieved catalyst-free and additive-free synthesis using DMSO as a green solvent. bepls.com

Table 1: Overview of Green Synthetic Approaches for Thiazole Derivatives

| Synthetic Strategy | Key Features | Examples of Application | Advantages |

|---|---|---|---|

| Biocatalysis | Use of recyclable, eco-friendly catalysts like chitosan hydrogels. mdpi.com | Synthesis of novel thiazoles from thiosemicarbazone derivatives. mdpi.com | High yields, mild conditions, catalyst reusability. mdpi.com |

| Ultrasonic Irradiation | Application of ultrasound to promote the reaction. nih.gov | Efficient synthesis of 2-thiazolylphthalazine derivatives. nih.gov | Reduced reaction times, high efficiency, clean procedure. nih.gov |

| Microwave-Assisted Synthesis | Use of microwave energy to accelerate the reaction. bepls.comresearchgate.net | Rapid synthesis of hydrazinyl thiazoles and other trisubstituted thiazoles. bepls.com | Less reaction time, high yields, no harmful by-products. bepls.com |

| Green Solvent Systems | Employment of non-toxic, recyclable solvents like PEG-400 or water. bepls.com | Synthesis of 2-aminothiazoles from α-diazoketones and thiourea (B124793). bepls.com | Simple, rapid, excellent yields, avoids hazardous solvents. bepls.com |

Unveiling Novel and Unexplored Reactivity Patterns

While the fundamental reactivity of the thiazole ring is well-documented, future research aims to uncover new transformations and applications for functionalized thiazoles like 3-(Thiazol-2-yl)propanenitrile. The interplay between the thiazole core and the propanenitrile side chain offers opportunities for complex molecular construction.

Future explorations in this area may include:

Cycloaddition Reactions: The nitrile group and the thiazole ring can participate in or influence cycloaddition reactions to build more complex heterocyclic systems. Research on related active methylene (B1212753) nitriles, such as 2-(benzo[d]thiazol-2-yl)acetonitrile, has shown high reactivity in forming triazoles. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot reactions involving the 3-(Thiazol-2-yl)propanenitrile scaffold can provide rapid access to molecular diversity. Thiazole derivatives are often used as building blocks in MCRs to create novel bioactive compounds. researchgate.net

Synthesis of Fused Systems and Macrocycles: The propanenitrile side chain can be a key synthon for cyclization reactions. Studies have shown that bis[(thiazol-2-yl)acetonitrile] derivatives are effective precursors for synthesizing novel macrocycles and fused pyrazolo-fused systems. researchgate.net

Reactions of the Propanenitrile Moiety: The reactivity of the carbon atoms alpha to the nitrile group can be exploited. For example, reactions of similar 3-oxopropanenitrile (B1221605) derivatives with various reagents have led to the synthesis of pyridazinone, pyridine, and pyrazole (B372694) derivatives. researchgate.net

Table 2: Selected Reactivity Patterns in Functionalized Thiazoles

| Reactant Type | Reagents | Product Type | Significance |

|---|---|---|---|

| 2-(Benzo[d]thiazol-2-yl)acetonitrile | Aromatic azides | 1,2,3-Triazoles mdpi.com | Demonstrates the utility of the active methylene nitrile for heterocycle formation. mdpi.com |

| Bis(bromoacetyl) derivatives | 2-Cyanothioacetamide | Bis[(thiazol-2-yl)acetonitrile] derivatives researchgate.net | Creates precursors for complex macrocyclic structures. researchgate.net |

| Thiazolyl-acetonitrile derivatives | Phenyl isothiocyanate, phenacyl bromide | Substituted thioacetamide (B46855) and thiophene (B33073) derivatives derpharmachemica.com | Showcases the versatility of the nitrile-containing side chain for further functionalization. derpharmachemica.com |

Integration of Advanced Computational Chemistry for Rational Design

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental work. For 3-(Thiazol-2-yl)propanenitrile, computational methods can accelerate the discovery of new applications by providing insights into its electronic structure, reactivity, and potential interactions with other molecules.

Key computational approaches include:

Density Functional Theory (DFT): DFT and its time-dependent extension (TD-DFT) can be used to optimize molecular geometries and calculate electronic properties for both ground and excited states. researchgate.net

Molecular Orbital Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help understand the electronic transitions and predict reactive sites within the molecule. researchgate.net

Electrostatic Potential (ESP) Mapping: ESP maps provide a visual representation of the electron density distribution, indicating regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and orientation of thiazole derivatives within the active site of a biological target, such as a protein kinase, thereby enabling the rational design of new therapeutic agents. researchgate.net

Table 3: Applications of Computational Chemistry in Thiazole Research

| Computational Method | Predicted Properties | Application in Rational Design |

|---|---|---|

| DFT/TD-DFT | Electronic geometry, ground/excited state energies. researchgate.net | Predicting photophysical properties for optical materials; understanding reaction mechanisms. researchgate.net |

| HOMO-LUMO Analysis | Energy gap, orientation of atomic orbitals. researchgate.net | Assessing electronic transitions and chemical reactivity. researchgate.net |

| Electrostatic Potential (ESP) Maps | Electron density, prediction of reactive sites. researchgate.net | Guiding synthetic strategies by identifying sites for chemical modification. researchgate.net |

| Molecular Docking | Binding affinity, interaction with biological targets (e.g., EGFR). researchgate.net | Designing potent enzyme inhibitors for therapeutic applications. researchgate.net |

Strategic Applications in New Material Sciences

The unique structural features of the thiazole ring, combined with the functionality of the nitrile group, make 3-(Thiazol-2-yl)propanenitrile a promising candidate for the development of advanced materials. The thiazole moiety is a common building block in organic functional materials. chemscene.com

Potential future applications in material science include:

Organic Electronics: Thiazole-containing compounds are explored for their use in electronic materials. bldpharm.com The conjugated system of the thiazole ring can facilitate charge transport, making such molecules candidates for organic semiconductors or components in organic light-emitting diodes (OLEDs).

Optical Materials: The electronic structure of thiazole derivatives can give rise to interesting photophysical properties. Some related compounds have been investigated for non-linear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net

Coordination Polymers and Ligands: The nitrogen and sulfur atoms of the thiazole ring, along with the nitrogen of the nitrile group, can act as coordination sites for metal ions. This makes 3-(Thiazol-2-yl)propanenitrile a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with catalytic, magnetic, or sensing capabilities. nih.gov

Aggregation-Induced Emission (AIE): Some complex organic molecules are being investigated for AIE properties, where they become highly emissive in an aggregated state. Thiazole derivatives could be incorporated into larger structures designed to exhibit AIE, with applications in bio-imaging and chemical sensors. bldpharm.com

Table 4: Potential Material Science Applications for Thiazole-Based Compounds

| Application Area | Relevant Properties | Role of Thiazole/Nitrile Moiety |

|---|---|---|

| Electronic Materials | Charge transport, semiconductivity. bldpharm.com | The π-conjugated thiazole ring can be part of the conductive backbone of organic polymers. bldpharm.com |

| Optical Materials | Non-linear optical (NLO) properties, fluorescence. researchgate.net | The heterocyclic structure contributes to charge transfer and desirable photophysical characteristics. researchgate.netresearchgate.net |

| Coordination Chemistry | Metal-binding capabilities. nih.gov | N and S atoms of the thiazole and the N of the nitrile act as donor sites for metal coordination. nih.gov |

| Functional Polymers | Building block for polymers with specific activities. chemscene.com | Can be used as a monomer to introduce specific chemical and electronic properties into a polymer chain. |

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(Thiazol-2-yl)propanenitrile |

| 2-(benzo[d]thiazol-2-yl)acetonitrile |

| 2-Cyanothioacetamide |

| 3-Oxopropanenitrile |

| Chitosan |

| Dimethyl sulfoxide (DMSO) |

| Phenyl isothiocyanate |

| Phenacyl bromide |

| Polyethylene glycol (PEG) |

| Thiosemicarbazone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.